molecular formula C15H22O3 B12770075 6beta-Hydroxyeremophilenolide CAS No. 10250-03-0

6beta-Hydroxyeremophilenolide

Cat. No.: B12770075
CAS No.: 10250-03-0
M. Wt: 250.33 g/mol
InChI Key: YDCNBSJHGGIZNP-WGGGYHPKSA-N
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Description

6beta-Hydroxyeremophilenolide is a sesquiterpene lactone, a class of naturally occurring organic compounds known for their diverse biological activities. This compound is isolated from various plant species, including those in the genus Senecio. It is characterized by a lactone ring and hydroxyl groups, contributing to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6beta-Hydroxyeremophilenolide typically involves the extraction from plant sources. The aerial parts of plants like Senecio atacamensis are fractionated to isolate this compound. The process includes solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plants. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of this compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6beta-Hydroxyeremophilenolide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the lactone ring or hydroxyl groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more hydroxylated derivatives, while reduction can produce simpler alcohols.

Scientific Research Applications

6beta-Hydroxyeremophilenolide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6beta-Hydroxyeremophilenolide involves its interaction with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can disrupt microbial cell membranes, leading to antimicrobial effects. The lactone ring and hydroxyl groups play crucial roles in these interactions .

Comparison with Similar Compounds

Similar Compounds

  • 6beta-Hydroxy-8alpha-methoxyeremophil-1(10),7(11)-dien-8beta,12-olide
  • 10beta-Hydroxyeremophilenolide
  • 8beta,10beta-Dihydroxyeremophilenolide

Comparison

6beta-Hydroxyeremophilenolide is unique due to its specific hydroxylation pattern and lactone ring structure. Compared to similar compounds, it exhibits distinct biological activities and reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

10250-03-0

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(4S,4aR,5S,8aR,9aS)-4-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H22O3/c1-8-5-4-6-10-7-11-12(9(2)14(17)18-11)13(16)15(8,10)3/h8,10-11,13,16H,4-7H2,1-3H3/t8-,10+,11-,13+,15+/m0/s1

InChI Key

YDCNBSJHGGIZNP-WGGGYHPKSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1([C@@H](C3=C(C(=O)O[C@H]3C2)C)O)C

Canonical SMILES

CC1CCCC2C1(C(C3=C(C(=O)OC3C2)C)O)C

Origin of Product

United States

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